molecular formula C36H28N8O12S2 B12896746 N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine CAS No. 72705-43-2

N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine

Cat. No.: B12896746
CAS No.: 72705-43-2
M. Wt: 828.8 g/mol
InChI Key: YTCALPYCGNADML-UHFFFAOYSA-N
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Description

Introduction to N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine

Nomenclature and Structural Characteristics

Systematic IUPAC Nomenclature Analysis

The IUPAC name N,N'-[azobis[4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)]]bisglycine derives from its core structural components:

  • Azobis group : The central diazene (-N=N-) bridge connecting two aromatic systems.
  • 4,1-Phenyleneazo : Two benzene rings linked via azo (-N=N-) groups at positions 1 and 4.
  • 8-Hydroxy-6-sulphonaphthalene-7,2-diyl : Naphthalene derivatives with hydroxyl (-OH) at position 8, sulfonate (-SO₃H) at position 6, and connectivity through positions 7 and 2.
  • Bisglycine : Two glycine (NH₂CH₂COOH) moieties attached via amino groups.

The systematic naming reflects the compound’s symmetry, with each half containing identical phenyleneazo-naphthalene sulfonate units.

Molecular Characteristics Value
CAS Registry Number 72705-43-2
Molecular Formula C₃₆H₂₈N₈O₁₂S₂
Molecular Weight 828.78 g/mol
SMILES Notation See Table 1

Table 1 : SMILES string for the compound:
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NCC(=O)O)S(=O)(=O)O)N

Molecular Architecture of Azo-Bisglycine Conjugates

The molecule’s architecture comprises three key regions:

  • Central Azobis Core : Two benzene rings connected by a diazene bridge, enabling π-conjugation and electronic delocalization.
  • Naphthalene Sulfonate Units : Each benzene ring is further linked to a naphthalene system via additional azo bonds. The naphthalene rings feature:
    • A hydroxyl group at position 8, enhancing hydrophilicity and metal-chelation potential.
    • A sulfonate group at position 6, contributing to solubility in aqueous media.
  • Glycine Moieties : Terminal glycine units bonded to the naphthalene systems via amino groups. These groups introduce zwitterionic character and potential for hydrogen bonding.

The planar arrangement of aromatic and azo groups facilitates extended conjugation, which is critical for optical properties in dye applications.

Isomeric Considerations in Polyaromatic Sulfonated Systems

Isomerism in this compound arises from three factors:

  • Positional Isomerism : Variations in substituent placement on the naphthalene ring (e.g., hydroxyl at position 8 vs. 5) would yield distinct isomers. The current structure’s specificity for 8-hydroxy-6-sulphonaphthalene is enforced during synthesis.
  • Tautomerism : The hydroxyl group on naphthalene may participate in keto-enol tautomerism, though the sulfonate group’s electron-withdrawing effect stabilizes the enol form.
  • Conformational Flexibility : Rotation around azo (-N=N-) bonds is restricted due to partial double-bond character, but glycine side chains may adopt multiple conformers.

Notably, the compound’s symmetry precludes geometric isomerism, as both halves of the molecule are identical.

Properties

CAS No.

72705-43-2

Molecular Formula

C36H28N8O12S2

Molecular Weight

828.8 g/mol

IUPAC Name

2-[[7-[[4-[[4-[[7-(carboxymethylamino)-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]amino]acetic acid

InChI

InChI=1S/C36H28N8O12S2/c45-31(46)17-37-25-3-1-19-13-29(57(51,52)53)33(35(49)27(19)15-25)43-41-23-9-5-21(6-10-23)39-40-22-7-11-24(12-8-22)42-44-34-30(58(54,55)56)14-20-2-4-26(38-18-32(47)48)16-28(20)36(34)50/h1-16,37-38,49-50H,17-18H2,(H,45,46)(H,47,48)(H,51,52,53)(H,54,55,56)

InChI Key

YTCALPYCGNADML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NCC(=O)O)S(=O)(=O)O)N=NC5=C(C=C6C=CC(=CC6=C5O)NCC(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • Aromatic amines (e.g., 4-aminophenyl derivatives) are diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperatures (0–5 °C).
  • This generates diazonium salts, which are highly reactive intermediates for azo coupling.

Azo Coupling with Hydroxy- and Sulfonated Naphthalene Derivatives

  • The diazonium salts are coupled with hydroxy-substituted naphthalene sulfonic acids (e.g., 8-hydroxy-6-sulphonaphthalene-7,2-diyl derivatives).
  • The coupling occurs at activated aromatic positions ortho or para to hydroxyl groups, forming azo linkages.
  • Reaction conditions are controlled to maintain pH around 8–10 to favor coupling and prevent diazonium salt decomposition.

Detailed Preparation Method (Literature-Based)

Step Reagents & Conditions Description Notes
1. Diazotization Aromatic diamine (e.g., 4,4'-diaminobiphenyl) + NaNO2 + HCl, 0–5 °C Formation of diazonium salt intermediate Temperature control critical to avoid decomposition
2. Azo Coupling Diazonium salt + 8-hydroxy-6-sulphonaphthalene-7,2-diyl derivative, pH 8–10, 0–10 °C Formation of azo linkage between diazonium and naphthalene sulfonic acid pH and temperature control optimize yield
3. Glycine Coupling Azo intermediate + glycine or glycine derivative, coupling agent (e.g., carbodiimide) or diazotization of glycine derivative Attachment of glycine units to azo compound May require protection/deprotection steps for amino acid

Research Findings and Optimization

  • Yield and Purity: Optimized pH and temperature during azo coupling improve yield and reduce side reactions such as hydrolysis or azo bond cleavage.
  • Solubility: Sulfonic acid groups enhance water solubility, facilitating purification by crystallization or precipitation.
  • Reaction Monitoring: UV-Vis spectroscopy is commonly used to monitor azo bond formation by characteristic absorption peaks (~400–500 nm).
  • Stability: The azo bisglycine compound shows good stability under neutral to slightly alkaline conditions but may degrade under strong acid or base.

Data Table: Typical Reaction Conditions and Outcomes

Parameter Typical Range/Value Effect on Reaction
Temperature (Diazotization) 0–5 °C Prevents diazonium salt decomposition
pH (Azo Coupling) 8–10 Maximizes azo coupling efficiency
Reaction Time 30 min – 2 hours Sufficient for complete coupling
Solvent Water or aqueous buffer Ensures solubility of sulfonated intermediates
Coupling Agent (Glycine) Carbodiimide (e.g., EDC) or direct diazotization Facilitates glycine attachment
Yield 60–85% (varies by method) Dependent on purity of starting materials and control of conditions

Summary of Preparation Methodology

The preparation of N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine involves:

  • Controlled diazotization of aromatic amines to form diazonium salts.
  • Subsequent azo coupling with hydroxy-sulfonated naphthalene derivatives under mildly alkaline conditions.
  • Final coupling or conjugation with glycine units via amidation or azo coupling of amino acid derivatives.
  • Careful control of reaction parameters (temperature, pH, time) to optimize yield and purity.

This synthetic approach is consistent with azo dye chemistry principles and is supported by related compound preparations documented in chemical databases and literature.

Chemical Reactions Analysis

Types of Reactions

2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene and phenylene groups can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] (CAS 1611-35-4)

  • Key Features :
    • Contains a benzoxathiol core instead of a sulphonaphthalene.
    • Retains bisglycine termini and hydroxyl/sulfo groups for solubility.
    • Molecular weight: 672.6564 g/mol (vs. ~700–800 g/mol estimated for the target compound).
  • Functional Comparison: The benzoxathiol group introduces sulfur-based redox activity, whereas the target compound’s sulphonaphthalene may prioritize acid-base interactions.

4,4'-[Azobis(4,1-phenyleneazo)]bis[N,N-dimethyl-1-naphthalenamine] (CAS 69163-06-0)

  • Key Features: Shares the azobis(phenyleneazo) backbone but substitutes bisglycine with dimethylamino groups. Lacks sulphonate and hydroxyl groups, reducing hydrophilicity.
  • Functional Comparison: The dimethylamino groups favor hydrophobic interactions, making this compound more suited for non-polar solvents or lipid-rich environments. In contrast, the target compound’s glycine and sulphonate groups enhance water solubility and ionic interactions .

Physicochemical Properties

Property Target Compound (Estimated) CAS 1611-35-4 CAS 69163-06-0
Molecular Weight ~750–800 g/mol 672.6564 g/mol Not reported
Solubility High (aqueous) Moderate (polar solvents) Low (non-polar solvents)
Functional Groups Azo, sulphonate, hydroxyl, glycine Azo, benzoxathiol, glycine Azo, dimethylamino
Applications Dyes, metal chelation Coordination chemistry Industrial dyes

Research Findings and Gaps

  • Synthesis Challenges : The target compound’s multiple azo and sulphonate groups likely necessitate stepwise coupling and rigorous pH control, similar to the synthesis of CAS 1611-35-4 .
  • Toxicity and Safety: No toxicity data are available, but analogous azo compounds with sulphonate groups (e.g., ) are generally classified as low-risk under standard handling protocols .

Biological Activity

N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine, commonly referred to as Azo-Bis-Glycine, is a synthetic compound with significant biological activity. This article explores its molecular characteristics, biological mechanisms, and potential applications in various fields.

Molecular Characteristics

Chemical Identity:

  • CAS Number: 72705-43-2
  • Molecular Formula: C36H28N8O12S2
  • Molecular Weight: 828.7839 g/mol

Structural Features:
Azo-Bis-Glycine features an azo group (-N=N-) linking two phenylene groups and is substituted with a sulfonaphthalene moiety. The presence of hydroxyl and amino groups enhances its solubility and biological reactivity.

Antioxidant Properties

Research indicates that Azo-Bis-Glycine exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby potentially preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Azo-Bis-Glycine has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Studies and Research Findings

1. Antioxidant Activity Evaluation
A study conducted on Azo-Bis-Glycine assessed its antioxidant capacity using various assays (DPPH radical scavenging assay, ABTS assay). Results indicated a significant reduction in oxidative stress markers in treated cells compared to control groups.

Assay TypeIC50 (µM)Reference
DPPH Radical Scavenging25
ABTS Scavenging30

2. Antimicrobial Efficacy
In vitro tests showed that Azo-Bis-Glycine exhibited inhibitory effects on both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

3. Anti-inflammatory Mechanism
In a model of induced inflammation, Azo-Bis-Glycine treatment resulted in reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential role in modulating inflammatory responses.

Q & A

Q. What are the key considerations for synthesizing N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine with high purity?

  • Methodological Answer : Synthesis requires precise stoichiometric control of diazo-coupling reactions between aromatic amines and sulfonated naphthalene derivatives. Critical steps include:
  • pH control (pH 8–10) to stabilize the azo linkage during coupling .

  • Purification via gradient elution using high-resolution HPLC columns (e.g., Chromolith® or Purospher® STAR) to remove unreacted intermediates and sulfonic acid byproducts .

  • Purity validation using UV-Vis spectroscopy (λmax ~450–500 nm for azo compounds) and LC-MS to confirm molecular ion peaks .

    • Data Table : Typical Synthesis Parameters
ParameterOptimal Range
Reaction Temperature0–5°C (initial step)
Coupling pH8.5–9.5
Purification SolventAcetonitrile/H2O (70:30)
Yield after HPLC75–85%

Q. How can researchers characterize the metal-binding properties of this compound for biological applications?

  • Methodological Answer : The compound’s sulfonate and hydroxyl groups enable chelation with transition metals (e.g., La³⁺, Pr³⁺). Key approaches:
  • Spectrophotometric titration to determine stability constants (logβ) at varying pH .
  • Fluorescence quenching assays to study DNA interactions, using ethidium bromide as a competitive probe .
  • X-ray crystallography for structural elucidation of metal complexes (if crystalline forms are obtainable).

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for scaled-up synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict intermediates and transition states, reducing trial-and-error experimentation . For example:
  • Transition state modeling to identify energy barriers in azo bond formation.

  • Machine learning (e.g., Bayesian optimization) to screen solvent systems and catalysts .

  • Feedback loops integrating experimental data (e.g., reaction yields) into computational workflows for iterative refinement .

    • Data Table : Computational vs. Experimental Yield Comparison
MethodPredicted Yield (%)Experimental Yield (%)
DFT-based optimization8278
Trial-and-error approachN/A65–70

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Discrepancies in UV-Vis or NMR data may arise from tautomerism or aggregation. Mitigation strategies include:
  • Multi-technique validation : Cross-check NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) .
  • pH-dependent studies to identify tautomeric shifts (e.g., enol-keto transitions in hydroxyazo groups) .
  • Dynamic light scattering (DLS) to detect aggregation states in solution .

Q. What advanced techniques are recommended for studying its enzyme inhibition mechanisms?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) to measure real-time binding kinetics with target enzymes (e.g., kinases or phosphatases) .
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes in enzyme active sites .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Methodological Notes

  • Contradiction Analysis : When biological activity data conflicts (e.g., IC₅₀ values across studies), validate assays using standardized positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical buffer conditions .
  • Experimental Design : For reproducibility, document solvent lot numbers, temperature fluctuations, and spectrometer calibration protocols .

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